![molecular formula C11H13N5O2 B2402740 1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 19977-27-6](/img/structure/B2402740.png)
1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in the literature . For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole derivatives have been reported to show a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mechanism of Action
TKI works by inhibiting thymidine kinase, an enzyme that is essential for DNA synthesis. 1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione kinase is overexpressed in many cancer cells, making it a promising target for cancer therapy. By inhibiting thymidine kinase, TKI prevents the formation of DNA, which ultimately leads to cell death. TKI has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Biochemical and physiological effects:
TKI has been shown to have significant anti-tumor activity in both in vitro and in vivo models. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast cancer, leukemia, and lymphoma. TKI has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy. In addition, TKI has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of TKI is its potent anti-tumor activity. It has been shown to inhibit the growth of a wide range of cancer cell lines, making it a promising candidate for cancer therapy. TKI has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy. However, there are also limitations to using TKI in lab experiments. For example, TKI can be difficult to synthesize, and the purity of the final product can be difficult to control. In addition, TKI can be toxic to normal cells, which can limit its use in vivo.
Future Directions
There are many future directions for research on TKI. One area of interest is the development of more efficient synthesis methods for TKI. Another area of interest is the development of TKI analogs with improved potency and selectivity. Additionally, researchers are exploring the use of TKI in combination with other chemotherapeutic agents to enhance efficacy and reduce toxicity. Finally, researchers are exploring the use of TKI in targeted drug delivery systems to improve its efficacy and reduce toxicity.
Synthesis Methods
The synthesis of TKI involves a series of chemical reactions that require expertise in organic chemistry. The most common method for synthesizing TKI involves the reaction of 2,6-diaminopurine with 2,4-pentanedione in the presence of acetic acid. The resulting product is then treated with methyl iodide to yield TKI. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
TKI has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast cancer, leukemia, and lymphoma. TKI works by inhibiting thymidine kinase, an enzyme that is overexpressed in many cancer cells. By inhibiting thymidine kinase, TKI prevents the formation of DNA, which ultimately leads to cell death. TKI has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy.
properties
IUPAC Name |
2,4,7,8-tetramethyl-6H-purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-5-6(2)16-7-8(13-10(16)12-5)14(3)11(18)15(4)9(7)17/h1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVYPYSHUPBAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2402659.png)
![1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2402662.png)


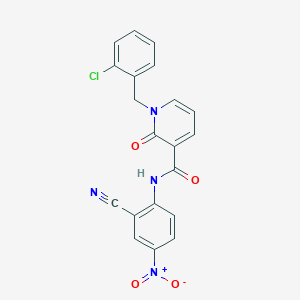
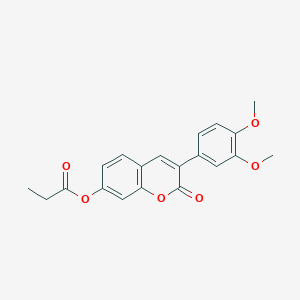
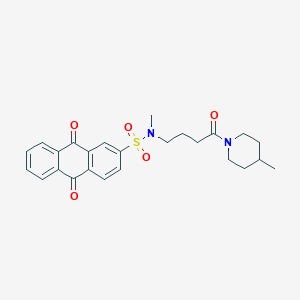
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone](/img/structure/B2402670.png)



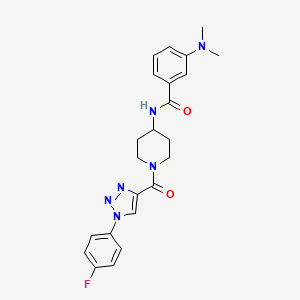
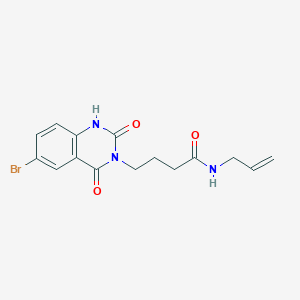
![N,N-diethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402679.png)